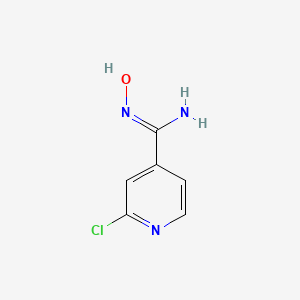

Chlorohydroxyisonicotinamidine

Description

Chlorohydroxyisonicotinamidine is a synthetic amidine derivative characterized by a pyridine (nicotinic acid) backbone substituted with hydroxyl (-OH) and chlorine (-Cl) groups. Amidines are nitrogen-containing compounds with the general structure R–C(=NH)–NH₂, often exhibiting biological activity or serving as intermediates in pharmaceutical synthesis.

Properties

IUPAC Name |

2-chloro-N'-hydroxypyridine-4-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN3O/c7-5-3-4(1-2-9-5)6(8)10-11/h1-3,11H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSMRNWUUNGSEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=NO)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN=C(C=C1/C(=N/O)/N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00670641 | |

| Record name | (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857653-85-1 | |

| Record name | (Z)-1-(2-Chloropyridin-4(1H)-ylidene)-1-nitrosomethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00670641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Chlorohydroxyisonicotinamidine can be synthesized through various chemical reactions involving isonicotinamide as the starting material. One common method involves the chlorination of isonicotinamide followed by hydroxylation. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride (SOCl2) and hydroxylating agents like hydrogen peroxide (H2O2).

Industrial Production Methods: In an industrial setting, the production of chlorohydroxyisonicotinamidine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Chlorohydroxyisonicotinamidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize chlorohydroxyisonicotinamidine.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of chlorohydroxyisonicotinamidine, as well as substituted analogs depending on the nucleophile used.

Scientific Research Applications

Chlorohydroxyisonicotinamidine has several scientific research applications across various fields:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

Medicine: Research involving chlorohydroxyisonicotinamidine may explore its potential as a lead compound for drug development, particularly in the context of antimicrobial or anti-inflammatory agents.

Industry: It can be employed in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism by which chlorohydroxyisonicotinamidine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved would vary based on the biological context and the specific reactions being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Chlorohydroxyisonicotinamidine belongs to the amidine class, sharing core features with compounds like N-Hydroxycyclopropanecarboximidamide (Similarity: 0.71) and Isobutyrimidamide hydrochloride (Similarity: 0.81) . Key differentiating factors include:

- Backbone substituents : The pyridine ring in Chlorohydroxyisonicotinamidine contrasts with cyclopropane or isobutyryl groups in analogs.

- Functional groups: The presence of both -Cl and -OH groups may enhance polarity and hydrogen-bonding capacity compared to non-halogenated amidines.

Physicochemical Properties (Inferred)

While direct data on Chlorohydroxyisonicotinamidine is scarce, comparisons with analogs suggest:

- Solubility : Likely lower than hydrochlorides (e.g., Isobutyrimidamide hydrochloride) due to reduced ionizability in neutral form.

- Stability : Chlorine substitution could increase stability against oxidative degradation compared to hydroxylated analogs.

Table 1: Key Properties of Chlorohydroxyisonicotinamidine and Analogs

Biological Activity

Chlorohydroxyisonicotinamidine is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chlorohydroxyisonicotinamidine, specifically 2-Chloro-N-(2-hydroxy-phenyl)-nicotinamide, exhibits biological activity primarily through its interactions with various molecular targets. The hydroxyphenyl group allows for hydrogen bonding with active site residues of enzymes, while the chloro group enhances hydrophobic interactions. These interactions can modulate enzyme activity, leading to various therapeutic effects including anti-inflammatory and anticancer properties.

1. Antiviral Activity

Recent studies have shown that chlorohydroxyisonicotinamidine derivatives possess significant antiviral properties. For instance, compounds derived from niclosamide have demonstrated effective inhibition of SARS-CoV-2 replication by inducing autophagy in infected cells. The lead compound exhibited an EC50 value of 1.00 μM with a cytotoxicity (CC50) of 4.73 μM, indicating a favorable selectivity index for antiviral activity .

2. Anti-inflammatory Properties

Chlorohydroxyisonicotinamidine has also been investigated for its anti-inflammatory effects. It has been shown to inhibit nitric oxide production in macrophages, which is crucial in mediating inflammatory responses. In vitro studies indicated that certain analogs significantly reduced nitric oxide levels at concentrations between 7.1 and 9.6 μM .

Table 1: Summary of Biological Activities

| Activity Type | Compound Name | EC50 (μM) | CC50 (μM) | Selectivity Index |

|---|---|---|---|---|

| Antiviral | Chlorohydroxyisonicotinamidine | 1.00 | 4.73 | 4.73 |

| Anti-inflammatory | Hydroxy derivatives | 7.1 - 9.6 | Not specified | Not specified |

Case Study: Antiviral Efficacy

In a comparative study of chlorohydroxyisonicotinamidine and its derivatives against SARS-CoV-2, the compound was shown to effectively down-regulate SKP2 expression and enhance BECN1 levels in Vero-E6 cells, suggesting a mechanism linked to autophagy modulation . This highlights its potential as a therapeutic agent in viral infections.

Case Study: Anti-inflammatory Effects

In another study focusing on inflammatory responses, chlorohydroxyisonicotinamidine derivatives were tested against lipopolysaccharide (LPS)-induced inflammation in RAW 264.7 macrophages. The results indicated a significant decrease in nitric oxide production, correlating with the concentration of the compound used .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.